N-Hydroxy-N,2,4,6-tetramethylbenzamide
Description
N-Hydroxy-N,2,4,6-tetramethylbenzamide (CAS: 802309-05-3, ID: A272932) is a substituted benzamide featuring a hydroxylamine group (-NHOH) attached to the amide nitrogen and methyl substituents at the 2, 4, and 6 positions of the benzene ring. Its structural complexity allows for diverse reactivity, but this also necessitates careful comparison with related compounds to evaluate specificity, stability, and applications.
Properties
CAS No. |
24962-88-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-hydroxy-N,2,4,6-tetramethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)11(13)12(4)14/h5-6,14H,1-4H3 |
InChI Key |
YOJCVIGAYPOSJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N(C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N,2,4,6-tetramethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Stainless steel or glass-lined reactors
Purification: Crystallization or recrystallization from suitable solvents
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purity and structural confirmation
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N,2,4,6-tetramethylbenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-Hydroxy-N,2,4,6-tetramethylbenzylamine
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
N-Hydroxy-N,2,4,6-tetramethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxy-N,2,4,6-tetramethylbenzamide involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity. Pathways involved include:
Enzyme Inhibition: Inhibition of metalloproteases by chelating metal ions in the active site.
Signal Transduction: Modulation of signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural analogs of N-Hydroxy-N,2,4,6-tetramethylbenzamide, based on similarity scores and substituent patterns:
| Compound Name | CAS Number | Similarity Score | Key Substituents |
|---|---|---|---|
| N-Hydroxy-N,2-dimethylbenzamide | 24962-88-7 | 0.91 | Methyl at 2-position; no 4,6-methyl |
| This compound | 802309-05-3 | 0.91 | Methyl at 2,4,6-positions |
| N-Benzyl-N-hydroxy-4-methylbenzamide | 1914-21-2 | 0.87 | Benzyl group; methyl at 4-position |
| Unidentified analog (A636798) | 162522-30-7 | 0.89 | Undisclosed substituents |
Key Observations :
Functional Group Reactivity
- N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share the N,O-directing motif but feature bulkier alkyl chains, which alter coordination geometry in metal-catalyzed reactions. The target compound’s methyl substituents likely prioritize regioselectivity over flexibility in such reactions .
- Hydroxylamine Stability: Unlike mutagenic N-hydroxy amides (e.g., N-hydroxy-2-aminofluorene and N-hydroxy-N'-acetylbenzidine, which form DNA adducts), the target compound’s methyl groups may stabilize the hydroxylamine moiety, reducing electrophilicity and genotoxic risk .
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